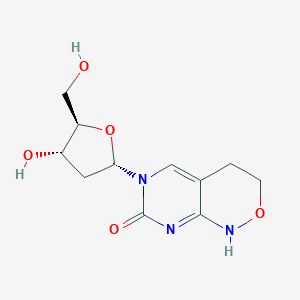![molecular formula C7H4N2O2 B136860 1H-Pyrrolo[3,2-b]pyridin-2,3-dion CAS No. 153072-89-0](/img/structure/B136860.png)
1H-Pyrrolo[3,2-b]pyridin-2,3-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrolo[3,2-b]pyridine-2,3-dione derivatives are a class of heterocyclic compounds that have garnered interest due to their diverse chemical properties and potential applications in various fields, including organic electronics and medicinal chemistry. These compounds are characterized by a fused pyrrole and pyridine ring system with a dione functionality, which contributes to their unique chemical behavior and reactivity .
Synthesis Analysis
The synthesis of these derivatives often involves multistep reactions with careful selection of starting materials and reaction conditions. For instance, the synthesis of tetraaryl-, pentaaryl-, and hexaaryl-1,4-dihydropyrrolo[3,2-b]pyrroles has been achieved through a novel one-pot reaction involving aromatic aldehydes, aromatic amines, and butane-2,3-dione, with p-toluenesulfonic acid as a crucial catalyst . Additionally, the synthesis of 3,5-disubstituted-2-pyridylpyrroles from the condensation of 1,3-diones and 2-(aminomethyl)pyridine has been reported, highlighting the versatility of these compounds in forming various substituted derivatives .
Molecular Structure Analysis
The molecular structure of these derivatives is crucial in determining their chemical and physical properties. For example, the placement of electron-withdrawing substituents in certain positions can create an acceptor-donor-acceptor type fluorophore, leading to compounds with intriguing optical properties, such as strong blue fluorescence and high quantum yields . The molecular structure also influences the stability and reactivity of these compounds, as seen in the forced degradation and photodegradation studies of pyrrolo[3,4-c]pyridine-1,3-dione derivatives .
Chemical Reactions Analysis
1H-Pyrrolo[3,2-b]pyridine-2,3-dione derivatives participate in a variety of chemical reactions, which can be exploited for their functionalization or transformation into other useful compounds. For example, the active methylene unit of pyrrolizine-1,3-dione can couple readily with diazonium salts to provide hydrazone derivatives . Moreover, these derivatives can undergo oxidative cleavage and other cascade reactions to form new structures, such as 1,2-dihydropyridines and spiro compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1H-pyrrolo[3,2-b]pyridine-2,3-dione derivatives are influenced by their molecular structure. Their redox properties, chemical and spectral characteristics, and electron-accepting capabilities have been studied, revealing their potential as interesting redox systems . Additionally, their corrosion inhibitive action against carbon steel in hydrochloric acid medium has been investigated, demonstrating their practical applications in industrial settings .
Wissenschaftliche Forschungsanwendungen
FGFR-Hemmung für die Krebstherapie
Die Fibroblasten-Wachstumsfaktor-Rezeptor (FGFR)-Familie, einschließlich der FGFR1–4-Isoformen, ist an verschiedenen zellulären Prozessen beteiligt, wie z. B. der Organentwicklung, Zellproliferation, Migration und Angiogenese . Eine abnormale Aktivierung der FGFR-Signalisierung aufgrund von Mutationen ist mit verschiedenen Krebsarten verbunden. Forscher haben 1H-Pyrrolo[2,3-b]pyridin-Derivate entwickelt, die auf FGFRs abzielen, mit vielversprechenden Aktivitäten gegen FGFR1, 2 und 3. Verbindung 4h zeigte beispielsweise eine potente FGFR-inhibitorische Aktivität und hemmte die Proliferation und Migration von Brustkrebszellen .
Humanes Neutrophiles Elastase (HNE)-Hemmung
1H-Pyrrolo[2,3-b]pyridin dient als Gerüst für die Entwicklung von HNE-Inhibitoren. HNE ist eine Serinprotease, die an entzündlichen Erkrankungen, insbesondere an Erkrankungen der Lunge, beteiligt ist. Die Wirksamkeit der Verbindung bei der Senkung des Blutzuckerspiegels deutet auf potenzielle Anwendungen in der Diabetes-Management und verwandten Erkrankungen hin .
Antidiabetische Eigenschaften
Von 1H-Pyrrolo[2,3-b]pyridin abgeleitete Verbindungen haben die Fähigkeit gezeigt, den Blutzuckerspiegel zu senken. Daher könnten sie Anwendungen in der Prävention und Behandlung von Hyperglykämie, Typ-1-Diabetes, Insulinresistenz und verwandten Stoffwechselstörungen finden .
TNIK-Hemmung
Interne Screenings haben gezeigt, dass das 1H-Pyrrolo[2,3-b]pyridin-Gerüst TNIK (Traf2- und Nck-interagierende Kinase) effektiv hemmt. Einige synthetisierte Verbindungen zeigten eine potente TNIK-Hemmung, was sie zu potenziellen Kandidaten für weitere Studien macht .
Antibakterielle Aktivität
Untersuchungen deuten darauf hin, dass 1H-Pyrrolo[2,3-b]pyridin-Derivate antibakterielle Eigenschaften besitzen. Untersuchungen zu ihrem Wirkmechanismus und ihren spezifischen Zielen sind im Gange .
Neuroprotektives Potenzial
Obwohl sich Studien noch in einem frühen Stadium befinden, haben sie die neuroprotektiven Wirkungen von 1H-Pyrrolo[2,3-b]pyridin-Derivaten untersucht. Diese Verbindungen zeigen vielversprechende Ergebnisse bei der Milderung neurodegenerativer Erkrankungen, aber es sind weitere Forschungsarbeiten erforderlich .
Wirkmechanismus
Target of Action
The primary targets of 1H-Pyrrolo[3,2-b]pyridine-2,3-dione are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
1H-Pyrrolo[3,2-b]pyridine-2,3-dione interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The compound affects the FGF–FGFR axis, which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs by 1H-Pyrrolo[3,2-b]pyridine-2,3-dione results in the disruption of these pathways .
Pharmacokinetics
The compound’s low molecular weight suggests it may have beneficial pharmacokinetic properties .
Result of Action
The compound exhibits potent inhibitory activity against FGFRs . In vitro, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1H-pyrrolo[3,2-b]pyridine-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2/c10-6-5-4(9-7(6)11)2-1-3-8-5/h1-3H,(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYFYUSRNVYACL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)C(=O)N2)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00505500 |
Source


|
| Record name | 1H-Pyrrolo[3,2-b]pyridine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00505500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
153072-89-0 |
Source


|
| Record name | 1H-Pyrrolo[3,2-b]pyridine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00505500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

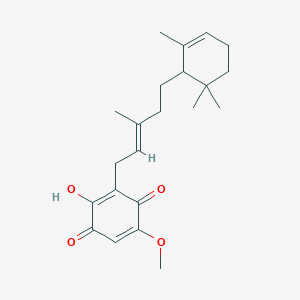
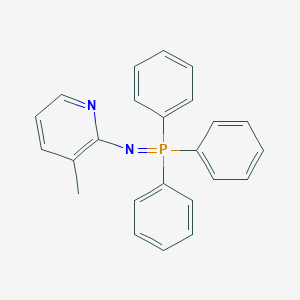

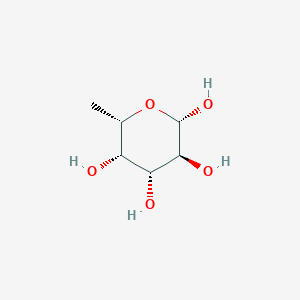
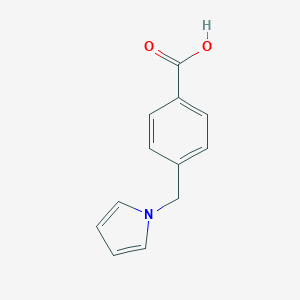
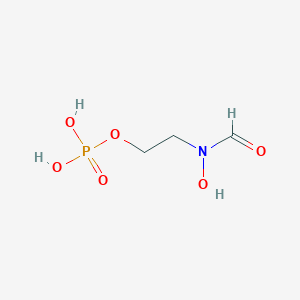

![(2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B136794.png)
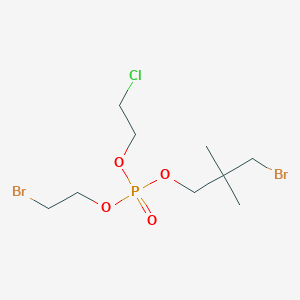

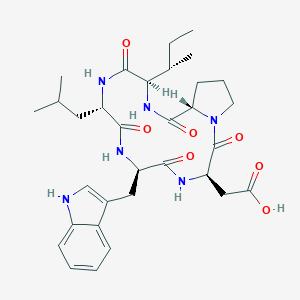

![Furo[2,3-c]pyridine-2-methanamine](/img/structure/B136801.png)
